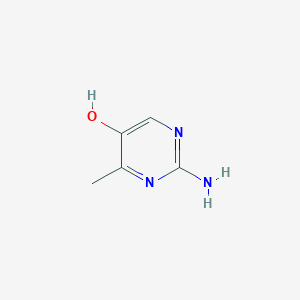

2-Amino-4-methylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

92635-38-6 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-amino-4-methylpyrimidin-5-ol |

InChI |

InChI=1S/C5H7N3O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3,(H2,6,7,8) |

InChI Key |

VCIHPVOAXJAJLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Methylpyrimidin 5 Ol and Its Analogs

Direct Synthesis Strategies for the 2-Amino-4-methylpyrimidin-5-ol Core

The construction of the substituted pyrimidine (B1678525) ring is the foundational step in accessing this compound and its analogs. Various strategies have been developed, ranging from classical condensation reactions to modern multi-component approaches.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The most traditional and widely employed method for constructing the 2-aminopyrimidine (B69317) system is the cyclocondensation reaction between a 1,3-dielectrophilic component and a dinucleophilic N-C-N synthon, such as guanidine (B92328). researchgate.netresearchgate.net In the context of this compound, this involves the reaction of guanidine with a functionalized 1,3-dicarbonyl compound or its equivalent.

The key challenge lies in the selection of the three-carbon precursor that incorporates the C4-methyl and C5-hydroxyl groups. A suitable starting material would be a derivative of 2-hydroxyacetoacetic ester or a related β-keto ester bearing a protected hydroxyl or a leaving group at the α-position. The condensation is typically performed in a polar solvent, often with heating, in the presence of a base to facilitate the reaction. researchgate.net The use of guanidine as the dinucleophilic component directly installs the required amino group at the C2 position of the resulting pyrimidine ring. researchgate.net

Multi-Component Reaction Approaches for Pyrimidine Scaffolds

Multi-component reactions (MCRs) have become a powerful tool in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single, efficient step. nih.govresearchgate.net These reactions are highly valued for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. acs.org

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps to form selective C-C and C-N bonds, ultimately leading to aromatization. nih.govacs.org While this specific protocol may not directly yield this compound, it highlights a sustainable and regioselective strategy for creating highly substituted pyrimidines. nih.govfigshare.com The adaptability of MCRs suggests that with appropriate selection of starting materials, similar one-pot approaches could be designed for the synthesis of the target scaffold.

Specialized Approaches to 5-Hydroxypyrimidine (B18772) Synthesis

The introduction of a hydroxyl group at the C5 position of the pyrimidine ring often requires specialized synthetic methods. Several distinct strategies have been reported for this purpose.

One effective method involves the ring rearrangement of a 2-amino-5-acetyloxazole precursor. google.com Heating this oxazole (B20620) derivative with various amines in a mixture of water and isopropanol (B130326) can yield 2-substituted-amino-4-methylpyrimidin-5-ol derivatives. google.com

Another common strategy is the cleavage of a 5-alkoxy group, typically a 5-methoxy group. chemicalbook.com For example, 5-methoxypyrimidine (B27851) can be converted to 5-hydroxypyrimidine by heating with powdered potassium hydroxide (B78521) in a sealed tube. chemicalbook.com Similarly, a 5-benzyloxy protecting group can be removed via catalytic hydrogenation with palladium on carbon (Pd/C) to unmask the 5-hydroxyl group. chemicalbook.com

A more complex construction involves the Michael addition of an amidoxime (B1450833) to dimethylacetylenedicarboxylate, which, after a Claisen rearrangement, yields a 5-hydroxypyrimidinone core structure. nih.gov Furthermore, a novel preparation has been described that assembles 5-hydroxypyrimidines in three steps from inexpensive industrial feedstocks: epichlorohydrin, ammonia, and carboxylic acids. acs.org

| Method | Key Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ring Rearrangement | 2-Amino-5-acetyloxazole | Amine, H₂O/Isopropanol, Heat | google.com |

| Ether Cleavage | 5-Methoxypyrimidine | Potassium Hydroxide, Methanol, Heat | chemicalbook.com |

| Hydrogenolysis | 5-(Phenylmethoxy)pyrimidine | H₂, 10% Pd/C, Methanol | chemicalbook.com |

| Claisen Rearrangement | Amidoxime, Dimethylacetylenedicarboxylate | Michael Addition, then Microwave Radiation | nih.gov |

| Multi-step from Feedstocks | Epichlorohydrin, Ammonia, Carboxylic Acid | Multi-step including alumina (B75360) catalysis and dehydrogenation | acs.org |

Functionalization and Derivatization of the this compound Scaffold

Once the core structure of this compound is synthesized, its properties can be modulated through functionalization at its reactive sites: the amino group at position 2 and the hydroxyl group at position 5.

Modifications at the Amino Group (Position 2)

The 2-amino group of the pyrimidine ring is a versatile handle for introducing a wide range of substituents. Standard amine chemistry can be applied to achieve these modifications.

Acylation: The amino group can be readily acylated to form amides. Reagents such as acetic anhydride (B1165640) can be used, often by refluxing with an excess of the anhydride, to produce the corresponding 2-acetylamino derivative. youtube.com For bulkier acyl groups, acyl halides like pivaloyl chloride and various aroyl halides are effective, leading to O-acylation of the 5-hydroxyl group under certain conditions. rsc.org The reaction of 2-aminopyrimidines with phosphorochloridates can also yield O-phosphoryl derivatives. rsc.org

Protection and Coupling: For more complex modifications, the amino group can first be protected, for instance, using a tert-butyloxycarbonyl (Boc) group. nih.gov The protected pyrimidine can then undergo coupling reactions, such as Sonogashira or Suzuki couplings if an appropriate handle (e.g., a halogen) is present elsewhere on the ring. Subsequent deprotection reveals the modified 2-aminopyrimidine scaffold. nih.gov

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acetylation | Acetic Anhydride | 2-Acetylaminopyrimidine | youtube.com |

| Acylation | Pivaloyl Chloride / Aroyl Halides | 2-Acylaminopyrimidine | rsc.org |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 2-(Boc-amino)pyrimidine | nih.gov |

| Coupling (post-protection) | Arylboronic acid (Suzuki) | 2-Amino-aryl-pyrimidine | nih.gov |

Derivatization at the Hydroxyl/Oxy Position (Position 5)

The 5-hydroxyl group behaves chemically like a phenol (B47542) and is amenable to various derivatization reactions, primarily to form ethers and esters. researchgate.net

O-Alkylation (Etherification): The hydroxyl group can be alkylated to form ethers. This is typically achieved by treating the 5-hydroxypyrimidine with an alkyl halide in the presence of a base. For example, the 5-hydroxy derivative of a related 4-chloro-6-aminopyrimidine was successfully alkylated using reagents like 2-bromopropane (B125204) or 3-dimethylamino-1-propyl chloride to afford the corresponding 5-alkoxy ethers. nih.gov

O-Acylation (Esterification): Ester derivatives can be formed through the reaction of the 5-hydroxyl group with acylating agents such as acyl chlorides or carboxylic anhydrides. As noted previously, in molecules containing both a 2-amino and a 5-hydroxy group, competitive acylation can occur. rsc.org The formation of O-acyl derivatives is promoted by the use of bulky substituents at the 2-position and sterically demanding acyl halides. rsc.org This allows for the selective introduction of ester functionalities that can act as prodrugs or modify the compound's physicochemical properties.

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | 2-Bromopropane | 5-Isopropoxy-pyrimidine | nih.gov |

| O-Alkylation | 3-Dimethylamino-1-propyl chloride | 5-(3-Dimethylaminopropoxy)pyrimidine | nih.gov |

| O-Acylation | Pivaloyl Chloride | 5-Pivaloyloxypyrimidine | rsc.org |

| O-Sulfonylation | Arylsulfonyl Halides | 5-(Arylsulfonyloxy)pyrimidine | rsc.org |

Substitutions and Transformations on the Methyl Group (Position 4)

The methyl group at position 4 of the this compound core offers a valuable handle for structural modification, enabling the introduction of diverse functionalities to modulate biological activity. While direct transformations on the target molecule are not extensively documented, established methodologies for the functionalization of methyl groups on pyrimidine rings can be applied.

One common strategy involves the condensation of the methyl group with various electrophiles. For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield an enamine intermediate. This intermediate can then be further manipulated, for example, by cyclization reactions to form fused ring systems. Another approach is the Riley oxidation using selenium dioxide, which can convert the methyl group into a formyl group (an aldehyde). This aldehyde can then serve as a versatile precursor for a variety of subsequent transformations, such as reductive amination or Wittig reactions, to introduce a wide array of substituents.

These transformations are summarized in the table below, illustrating the potential for diversification at the 4-position.

| Transformation | Reagents | Product Functionality | Potential Subsequent Reactions |

| Condensation | Dimethylformamide dimethyl acetal (DMF-DMA) | Enamine | Cyclization, Nucleophilic addition |

| Oxidation | Selenium dioxide (Riley Oxidation) | Formyl (Aldehyde) | Reductive amination, Wittig reaction, Grignard reaction |

Halogenation and Subsequent Nucleophilic Substitution Reactions

Halogenation of the pyrimidine ring provides a key intermediate for introducing various nucleophiles, significantly expanding the chemical space of accessible analogs. The hydroxyl group at position 5 directs electrophilic substitution, making halogenation at adjacent positions feasible.

A pertinent example is the bromination of 4,6-dimethylpyrimidin-5-ol. nih.gov Treatment with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in tetrahydrofuran (B95107) (THF) at room temperature affords the corresponding 2-bromo derivative in good yield. nih.gov This methodology can be extrapolated to this compound, likely yielding 2-amino-6-bromo-4-methylpyrimidin-5-ol.

The resulting halogenated pyrimidine is a versatile substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the halide by a variety of nucleophiles. For instance, reaction with a substituted benzyl (B1604629) bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) can lead to the formation of an ether linkage at the 5-hydroxyl group. nih.gov This two-step sequence of halogenation followed by nucleophilic substitution is a powerful tool for generating a library of analogs with diverse substituents.

| Step | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| Bromination | DBDMH, THF, Room Temperature | 2-Bromo-4,6-dimethylpyrimidin-5-ol | 63 | nih.gov |

| O-Alkylation | Substituted benzyl bromide, K₂CO₃, DMF, 80 °C | 2-Bromo-5-((substituted)oxy)-4,6-dimethylpyrimidine | 67 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These principles are highly relevant to the synthesis of this compound and its analogs.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. nih.govnanobioletters.combohrium.com The synthesis of aminopyrimidine derivatives is well-suited for this technology.

For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out under microwave irradiation. nih.gov The reaction of 2-amino-4-chloro-pyrimidine with various amines in anhydrous propanol (B110389) with triethylamine (B128534) proceeded at 120–140 °C for 15–30 minutes. nih.gov This rapid and efficient method highlights the potential of microwave assistance in the synthesis of derivatives of this compound. Similarly, the condensation of chalcones with guanidine nitrate (B79036) in the presence of zinc chloride to form aminopyrimidines has been successfully performed using microwave heating. nanobioletters.com

| Reactants | Microwave Conditions | Product Type | Reaction Time | Yield Range (%) | Reference |

| 2-Amino-4-chloro-pyrimidine, Substituted amines | 120–140 °C | 2-Amino-4-(substituted-amino)-pyrimidines | 15–30 min | Not specified | nih.gov |

| Chalcones, Guanidine nitrate | Not specified | Substituted aminopyrimidines | Not specified | 33–56 | nanobioletters.com |

Eliminating volatile organic solvents is a key tenet of green chemistry, as it reduces waste, toxicity, and environmental pollution. rasayanjournal.co.in The synthesis of aminopyrimidine derivatives has been successfully achieved under solvent-free conditions.

One notable example is the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine. mdpi.comnih.gov By heating the neat mixture of reactants at 80–90 °C, the desired 2-aminopyrimidine derivatives were obtained in good to excellent yields. mdpi.comnih.gov This approach avoids the need for a solvent, simplifying the work-up procedure and reducing environmental impact. Another example involves the one-pot, two-step synthesis of 2-(substituted amino)pyrimidines from substituted guanidines and β-diketones under solvent- and catalyst-free microwave conditions. oup.comoup.com

| Reactants | Conditions | Product Type | Yield (%) | Reference |

| 2-Amino-4,6-dichloropyrimidine, Substituted amines, Triethylamine | 80–90 °C, neat | 2-Amino-4-chloro-6-(substituted-amino)-pyrimidines | Good to excellent | mdpi.comnih.gov |

| Substituted guanidines, β-Diketones | Microwave irradiation, neat | 2-(Substituted amino)pyrimidines | Good to excellent | oup.comoup.com |

Catalysis offers a sustainable alternative to stoichiometric reagents by enabling reactions to proceed with high efficiency and selectivity under milder conditions. rasayanjournal.co.in Both transition metal catalysis and organocatalysis have been employed in the synthesis of pyrimidine derivatives.

Transition Metal Catalysis: Transition metals like copper and iron have been utilized to catalyze the synthesis of pyrimidines. For instance, a copper(II)-catalyzed synthesis of 2-aminopyrimidines has been reported. researchgate.net An iron(II)-complex has been shown to be effective in the modular synthesis of various pyrimidine derivatives from ketones, aldehydes, or esters with amidines. acs.org These methods often proceed with broad functional group tolerance and high regioselectivity.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free approach to pyrimidine synthesis. tandfonline.com For example, 2-aminoethanesulfonic acid (taurine) has been used as a biodegradable and reusable catalyst for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water. tandfonline.com This method exemplifies a highly eco-compatible approach to constructing fused pyrimidine systems. tandfonline.com

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

| Transition Metal | Copper(II) | Synthesis of 2-aminopyrimidines | Efficiency | researchgate.net |

| Transition Metal | Iron(II)-complex | Modular synthesis of pyrimidines | Broad substrate scope, Regioselectivity | acs.org |

| Organocatalyst | 2-Aminoethanesulfonic acid (Taurine) | Synthesis of dihydropyrido[2,3-d]pyrimidines | Biodegradable, Reusable, Aqueous media | tandfonline.com |

Synthesis of Fused Heterocyclic Systems Incorporating this compound Moieties

The fusion of a second heterocyclic ring onto the this compound scaffold can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. The inherent reactivity of the aminopyrimidine core provides multiple avenues for the construction of such fused systems.

A common strategy involves the cyclocondensation of a suitably functionalized pyrimidine with a binucleophilic or bielectrophilic reagent. For example, a 2-hydrazinylpyrimidine derivative can be reacted with acetylacetone (B45752) to construct a fused pyrazole (B372694) ring, yielding a pyrazolo[1,5-a]pyrimidine (B1248293) system. In another approach, a 4-amino-5-cyanopyrimidine can serve as a precursor for the synthesis of pyridopyrimidines.

The synthesis of triazolo[4,3-a]pyrimidines can be achieved from a 2-hydrazinylpyrimidine precursor by reaction with benzoic acid derivatives in the presence of phosphorus oxychloride and N,N-dimethylaniline. The resulting chloro-substituted fused system can then undergo further nucleophilic substitution to introduce additional diversity. These examples demonstrate the versatility of the aminopyrimidine scaffold in the synthesis of a wide range of fused heterocyclic systems.

| Starting Pyrimidine Derivative | Reagents | Fused Heterocycle Formed | Reference |

| 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile | Acetylacetone | Pyrazolo[1,5-a]pyrimidine | |

| 4-(4-Chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Benzoic acid derivatives, POCl₃, N,N-dimethylaniline | nih.govoup.comoup.comTriazolo[4,3-a]pyrimidine |

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides profound insights into the molecular structure of 2-amino-4-methylpyrimidin-5-ol by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound and its derivatives reveals distinct signals corresponding to the various protons within the molecule. In a typical analysis using DMSO-d6 as the solvent, the hydroxyl proton (-OH) of the pyrimidine (B1678525) ring presents as a singlet at approximately 9.5 to 10.5 ppm. impactfactor.org The methyl group (-CH3) attached to the pyrimidine ring also appears as a singlet, typically around 1.9 to 2.3 ppm. impactfactor.org The protons of the amino group (-NH2) can be observed, and the single proton on the pyrimidine ring itself is also identifiable. impactfactor.org

| Proton Type | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) | Multiplicity |

|---|---|---|

| -OH (pyrimidine) | 9.5 - 10.5 | Singlet |

| -CH (pyrimidine ring) | ~10.8 | Singlet |

| -NH2 | ~5.2 | Singlet |

| -CH3 (pyrimidine ring) | 1.9 - 2.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. The carbon atoms within the pyrimidine ring resonate at distinct chemical shifts, typically in the range of 100 to 170 ppm. impactfactor.org The carbon of the methyl group (-CH3) appears at a much lower chemical shift, generally between 21 and 26 ppm. impactfactor.org

| Carbon Type | Chemical Shift (δ) in ppm (Solvent: DMSO-d6) |

|---|---|

| C=O (pyrimidine ring) | ~172 |

| C-NH2 (pyrimidine ring) | ~163 |

| C-OH (pyrimidine ring) | ~161 |

| C-CH3 (pyrimidine ring) | ~155 |

| CH (pyrimidine ring) | ~100 |

| -CH3 | 21 - 26 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To further elucidate the complex structure and confirm connectivity, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, which helps in assigning protons on adjacent carbon atoms. sdsu.edu For a molecule like this compound, COSY can confirm the relationship between protons on the pyrimidine ring and adjacent substituents if any are present. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org This technique is instrumental in definitively assigning the carbon signals based on the known proton resonances. For instance, the methyl proton signal would show a cross-peak with the methyl carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons would show correlations to the C4 and C6 carbons of the pyrimidine ring, and the ring proton would show correlations to adjacent carbons, thus confirming the substitution pattern. columbia.edu

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides critical information about the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the various vibrational modes of its functional groups. researchgate.net The presence of a hydroxyl group is confirmed by a broad O-H stretching band, while N-H stretching vibrations indicate the amino group. The C=N and C=C stretching vibrations are characteristic of the pyrimidine ring. impactfactor.org

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| -NH2 | N-H Stretch | ~3463, ~3219 |

| -OH | O-H Stretch | ~3332 |

| Aromatic C-H | C-H Stretch | ~3070 |

| Aliphatic C-H | C-H Stretch | ~2939 |

| C=N (in ring) | Stretch | ~1650-1573 |

| C=C (aromatic) | Stretch | ~1510 |

A study on a related compound, 2-amino-5-bromo-6-methyl-4-pyrimidinol, reported the OH in-plane bending vibration around 1220 cm⁻¹ and the out-of-plane bending at 531 cm⁻¹. researchgate.net The scissoring band for the amino group was observed at 1614 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. researchgate.net For pyrimidine derivatives, Raman spectra can be particularly useful in identifying the skeletal vibrations of the ring. spectroscopyonline.com A combined experimental and theoretical study on 2-amino-4-hydroxy-6-methylpyrimidine (B160893) has shown good agreement between the observed and computed Raman frequencies, aiding in the detailed assignment of vibrational modes. researchgate.net For a similar compound, 2-amino-4,6-dimethoxypyrimidine-4-aminobenzoic acid, a strong Raman band was observed at 1607 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 2-amino-6-methylpyrimidin-4(3H)-one, a tautomer of this compound, HRMS analysis provides definitive confirmation of its elemental composition. nih.govrsc.org The technique can differentiate between compounds with the same nominal mass but different chemical formulas.

In an electrospray ionization (ESI) mode, the compound is protonated to form the [M+H]⁺ ion. The experimentally measured m/z value is then compared to the theoretically calculated value for the proposed formula.

Table 1: HRMS Data for the [M+H]⁺ Ion of 2-Amino-6-methylpyrimidin-4(3H)-one

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇N₃O | rsc.org |

| Calculated m/z ([M+H]⁺) | 126.0662 | rsc.org |

The exact match between the calculated and found mass provides high confidence in the molecular formula C₅H₇N₃O. rsc.org

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to deduce the structure of a molecule. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected by the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed by a second mass spectrometer. wikipedia.orguakron.edu This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

While specific MS/MS fragmentation data for this compound is not widely published, the principles can be illustrated by examining related pyrimidine structures. For instance, the fragmentation of aminopyrimidines typically involves cleavages of the pyrimidine ring and loss of substituents. The resulting spectrum of fragment ions allows for the reconstruction of the original molecule's connectivity. uakron.edu This analytical approach is crucial for distinguishing between isomers and identifying unknown compounds. wikipedia.org

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rigaku.com It provides precise information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

A single-crystal X-ray diffraction study was conducted on 6-methylisocytosine, the keto-tautomer of this compound, confirming its molecular structure and providing detailed crystallographic parameters. iucr.org The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. iucr.org This tautomeric form, 2-amino-6-methylpyrimidin-4(1H)-one, is the one present in the crystal structure. iucr.org

Table 2: Crystal Data and Structure Refinement for 6-Methylisocytosine

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₅H₇N₃O | iucr.org |

| Molecular Weight | 125.14 g/mol | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 7.653 (1) | iucr.org |

| b (Å) | 6.567 (1) | iucr.org |

| c (Å) | 11.815 (3) | iucr.org |

| β (°) | 98.12 (2) | iucr.org |

| Volume (ų) | 587.8 | iucr.org |

| Z (molecules/unit cell) | 4 | iucr.org |

These data provide an unambiguous determination of the solid-state conformation and the packing of the molecules in the crystal. iucr.org

The crystal structure of 6-methylisocytosine reveals an intricate network of intermolecular interactions that dictate its supramolecular assembly. iucr.org Hydrogen bonding, a strong and directional non-covalent interaction, plays a pivotal role in the crystal packing. docbrown.infolibretexts.orgcolostate.edu

The molecules are organized through a combination of hydrogen bonds and stacking interactions. iucr.org Specifically, the analysis shows a pattern based on N—H···N interactions around a center of symmetry. iucr.org Additionally, N—H···O hydrogen bonds are formed where both the ring NH and the amino NH group of one molecule donate hydrogen bonds to the same carbonyl oxygen atom of an adjacent molecule. iucr.org This creates a triply hydrogen-bonded duplex, similar to a Watson-Crick G:C base pair. iucr.org

Studies on related pyrimidine derivatives, such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, have also highlighted the importance of hydrogen bonding in forming higher-order structures. acs.org In that case, molecules form dimers through N–H···O and N–H···N interactions, creating characteristic ring motifs described by graph-set notation, such as R²₂(12) and R³₂(8) loops. acs.org The self-assembly of isocytosine (B10225) derivatives into complex supramolecular architectures, including ribbon-like motifs and polygonal structures, is a well-documented phenomenon driven by these specific hydrogen-bonding patterns. researchgate.netrsc.org These interactions are fundamental to the field of crystal engineering and the design of novel supramolecular materials. tue.nl

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Methylpyrimidin 5 Ol

Electronic Structure and Reactivity Analysis via Density Functional Theory (DFT)

Detailed DFT analysis specific to 2-Amino-4-methylpyrimidin-5-ol is not available in the reviewed literature. Computational studies on similar molecules, like 2-amino-4-chloro-6-methylpyrimidine (B145687) and 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, have utilized DFT methods such as B3LYP with basis sets like 6-311G(d,p) to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.nettandfonline.com Such analyses also typically investigate various tautomeric forms, as hydroxypyrimidines can exist in keto-enol equilibrium, which significantly impacts their properties. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in the available literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com For related pyrimidine (B1678525) derivatives, HOMO-LUMO gap calculations are a standard component of computational studies to assess potential bioactivity and electronic transitions. researchgate.netscience.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electrophilic and nucleophilic sites and predict reactivity, could not be found. MEP analyses on analogous compounds are used to visualize charge distribution and understand intermolecular interactions. researchgate.netuni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No published NBO analysis for this compound was located. NBO analysis provides insight into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule by examining donor-acceptor interactions. nih.govuni-muenchen.de Studies on related compounds have used NBO analysis to understand their stability and electronic structure. jocpr.com

Computational Spectroscopic Property Prediction and Experimental Validation

Simulation of IR, Raman, UV-Vis, and NMR Spectra

Simulated IR, Raman, UV-Vis, and NMR spectra for this compound, along with any experimental validation, were not found. Theoretical spectroscopic data is typically generated using methods like TD-DFT for electronic spectra and scaled quantum mechanical force fields for vibrational spectra. researchgate.netacs.orgdntb.gov.ua This approach has been successfully applied to other pyrimidine compounds to aid in the assignment of experimental spectral bands.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

The synergy between theoretical calculations and experimental measurements is pivotal for the comprehensive structural and vibrational analysis of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to predict spectroscopic data, which are then compared with experimental results from techniques such as Fourier-Transform Infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Typically, the process begins with the geometry optimization of the molecule's ground state using a specific DFT functional, such as B3LYP, combined with a basis set like 6-311G(d,p). Following optimization, vibrational frequency calculations are performed at the same level of theory to predict the IR and Raman spectra. These theoretical calculations provide a basis for the assignment of vibrational modes observed in the experimental spectra. For instance, a study on the closely related isomer, 2-amino-4-hydroxy-6-methylpyrimidine (B160893), demonstrated that calculated frequencies using DFT methods were in good agreement with experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of fundamental, combination, and overtone bands. sciforum.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The comparison between computed and experimental chemical shifts helps in confirming the molecular structure and understanding the electronic environment of the nuclei. Electronic properties and UV-Vis spectra are often investigated using Time-Dependent DFT (TD-DFT), which provides insights into electronic transitions, HOMO-LUMO energy gaps, and molecular orbitals. smolecule.com

While specific experimental spectra for this compound are not detailed in the available literature, the comparative methodology is well-established. A hypothetical comparison for a pyrimidine derivative is illustrated in the table below, showcasing how theoretical data aids in the interpretation of experimental values.

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies for a Pyrimidine Derivative. This table is a representative example based on methodologies applied to similar compounds and does not represent actual data for this compound.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 3450 | 3448 | 3455 | N-H asymmetric stretch |

| 3330 | - | 3335 | O-H stretch |

| 1680 | 1675 | 1682 | C=O stretch (keto tautomer) |

| 1620 | 1618 | 1625 | NH₂ scissoring |

| 1550 | 1545 | 1555 | C=N stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical chemistry can map out potential reaction pathways, identify intermediate structures, and determine the energetics of chemical transformations.

The exploration of a reaction mechanism begins with identifying all relevant stationary points on the potential energy surface (PES), including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path between reactants and products.

DFT calculations are commonly used to locate and optimize the geometry of transition states. beilstein-journals.org A key verification of a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once a transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path confirms that the located TS correctly connects the desired reactants and products, thereby mapping the reaction pathway. This methodology has been applied to various pyrimidine derivatives to understand mechanisms like substitution reactions, cyclizations, and tautomerization. beilstein-journals.orgnih.gov

The activation energy is a critical parameter as it determines the rate of the reaction; a higher activation barrier implies a slower reaction. For example, in the acid-catalyzed hydrolysis of aminonitriles, DFT calculations have been used to determine that the rate-determining step is the hydrolysis of the cyano group, which has a significant activation energy barrier. beilstein-journals.org For pyrimidine systems, computational studies can compare the energetic profiles of different potential reaction pathways to predict which one is most likely to occur under specific conditions. These energetic insights are fundamental for optimizing reaction conditions and designing new synthetic routes. nih.gov

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational tools provide a detailed picture of these interactions, which is essential for crystal engineering—the design and synthesis of new crystalline materials with desired properties.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

This surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. On a dnorm map, red spots indicate close contacts, which are typically strong hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. mdpi.comnih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Fingerprint Plots for a Pyrimidine Derivative. This table illustrates typical data obtained from Hirshfeld analysis of similar compounds and does not represent actual data for this compound.

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.2% | Represents the most abundant, generally weaker, van der Waals contacts. |

| O···H / H···O | 25.9% | Corresponds to strong N-H···O or O-H···O hydrogen bonds. |

| C···H / H···C | 18.6% | Indicates weaker C-H···π or C-H···O/N interactions. |

| N···H / H···N | 8.1% | Highlights specific N-H···N hydrogen bonds or other close contacts. |

Non-Covalent Interaction (NCI) analysis is a powerful computational technique for visualizing weak interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). Plotting the RDG against ρ allows for the identification of regions corresponding to non-covalent interactions. These regions are then visualized as 3D isosurfaces. researchgate.net

The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density, is used to color the isosurfaces, allowing for the differentiation between interaction types:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes between atoms.

This method provides a qualitative, intuitive, and chemically rich picture of the bonding and non-bonding interactions that define molecular conformation and crystal packing. researchgate.net

To obtain quantitative insights, Energy Decomposition Analysis (EDA) can be employed. EDA methods partition the total intermolecular interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This allows for a deeper understanding of the nature and strength of the forces holding the molecules together in the crystal.

Reactivity Profiles and Reaction Mechanisms of 2 Amino 4 Methylpyrimidin 5 Ol

Nucleophilic Characteristics of the Amino and Hydroxyl Substituents

The amino (-NH2) and hydroxyl (-OH) groups attached to the pyrimidine (B1678525) ring of 2-Amino-4-methylpyrimidin-5-ol are primary sites for nucleophilic reactions. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can readily attack electrophilic centers.

The amino group can participate in various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups onto the amino nitrogen.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases).

The hydroxyl group, in its -OH form, can undergo:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives to produce esters.

The nucleophilicity of these groups is influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the ring nitrogen atoms can modulate the reactivity of the substituents.

Electrophilic Attack on the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. thieme-connect.de This inherent electronic nature makes the ring susceptible to nucleophilic attack but generally resistant to electrophilic substitution. However, the presence of electron-donating groups, such as the amino and hydroxyl substituents in this compound, can activate the ring towards electrophilic attack.

The activating effect of the amino and hydroxyl groups directs incoming electrophiles primarily to the C5 position, which is not as electron-deficient as the C2, C4, and C6 positions. scispace.com Reactions such as halogenation, nitration, and nitrosation can occur at this position under specific conditions. scispace.com For instance, treatment of similar pyrimidine derivatives with a mixture of concentrated sulfuric and nitric acids can lead to nitration. evitachem.com

Tautomerism and its Influence on Chemical Reactivity

An important aspect of the chemistry of this compound is its ability to exist in different tautomeric forms. The hydroxyl group at the C5 position can undergo keto-enol tautomerism, leading to equilibrium between the -ol form (this compound) and its corresponding keto tautomer, 2-Amino-4-methyl-1H-pyrimidin-5(4H)-one.

The predominant tautomeric form can be influenced by factors such as the solvent, pH, and the presence of other molecules. nih.govresearchgate.net In the solid state, derivatives of 4-hydroxypyrimidine (B43898) often favor the keto form. nih.govresearchgate.net This tautomeric equilibrium has a profound impact on the molecule's reactivity. The keto form, for example, presents a different set of reactive sites compared to the enol form, influencing how the molecule interacts in hydrogen bonding and coordination with metal ions. The ability to tautomerize is a key feature that distinguishes its reactivity from similar pyrimidines where the hydroxyl group is in a different position or absent.

Reactions Involving the Active Methyl Group (e.g., Aldol-type Condensations)

The methyl group at the C4 position of the pyrimidine ring is "active" due to the electron-withdrawing nature of the adjacent nitrogen atoms. This activation makes the protons of the methyl group acidic enough to be removed by a suitable base. The resulting carbanion is a potent nucleophile and can participate in various condensation reactions.

A notable example is the Aldol-type condensation, where the carbanion attacks the carbonyl group of an aldehyde or ketone. This reaction leads to the formation of a new carbon-carbon bond and the extension of the side chain at the C4 position. For instance, reaction with acetaldehyde (B116499) can introduce a hydroxypropyl group at this position. nih.gov This reactivity allows for the synthesis of a variety of derivatives with modified side chains, which can be crucial for tuning the molecule's biological or physical properties.

Coordination Chemistry of this compound with Metal Centers

The nitrogen atoms of the pyrimidine ring, along with the exocyclic amino and hydroxyl groups, provide multiple potential coordination sites for metal ions. researchgate.net This makes this compound and related compounds effective ligands in coordination chemistry. nih.gov

The molecule can act as a bidentate or multidentate ligand, binding to a central metal atom through its donor atoms. nih.gov The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other ligands. researchgate.net For example, it can coordinate to a metal ion through one of the ring nitrogens and the oxygen of the hydroxyl group, forming a stable chelate ring. researchgate.net

The resulting metal complexes can exhibit a range of geometries, such as octahedral or tetrahedral, depending on the coordination number of the metal ion. researchgate.net These complexes have applications in various fields, including catalysis and materials science. researchgate.netnih.gov The study of these coordination compounds provides insights into the electronic structure and reactivity of both the ligand and the metal center. researchgate.net

| Reaction Type | Reactant/Conditions | Product Type | Relevant Functional Group |

| Nucleophilic Substitution | Acyl chloride | Amide | Amino group |

| Nucleophilic Substitution | Alkyl halide | Ether | Hydroxyl group |

| Electrophilic Substitution | Nitrating mixture (HNO3/H2SO4) | Nitro-pyrimidine | Pyrimidine ring (C5) |

| Condensation | Aldehyde/Ketone | Aldol adduct | Active methyl group |

| Coordination | Metal salt | Metal complex | Ring nitrogens, Amino, Hydroxyl |

Role As a Strategic Chemical Intermediate and Advanced Material Component

Essential Building Block in Complex Heterocyclic Synthesis

The pyrimidine (B1678525) nucleus is a cornerstone in heterocyclic chemistry, and 2-Amino-4-methylpyrimidin-5-ol serves as a foundational scaffold for creating more intricate molecular structures. bu.edu.egwikipedia.org Its functional groups offer multiple reactive sites for cyclization and condensation reactions, making it a preferred starting point for a variety of multi-ring systems. researchgate.net This versatility is crucial in medicinal chemistry, where the fusion of a pyrimidine ring with other heterocyclic structures often leads to compounds with enhanced biological activity. nih.gov

Precursor for Diverse Fused Ring Systems

The structure of this compound is particularly amenable to the synthesis of fused heterocyclic systems, where a second or third ring is built onto the pyrimidine frame. A prominent example is the synthesis of furo[2,3-d]pyrimidines, a class of compounds investigated for their potential as antifolates and inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov The general synthetic strategy involves the condensation of a substituted pyrimidine, such as a 2,6-diamino-4-oxo-pyrimidine (a tautomeric form of a 5-hydroxypyrimidine), with an appropriate α-haloketone. nih.gov This reaction leads to the formation of the furan (B31954) ring fused to the pyrimidine core, creating a bicyclic system that is a key structural motif in various therapeutic agents. researchgate.netimtm.cznih.gov

The following table outlines representative fused ring systems that can be synthesized from pyrimidine precursors.

| Fused Ring System | Synthetic Precursors | Key Reaction Type | Potential Application |

| Furo[2,3-d]pyrimidine | 2,6-Diamino-4-oxo-pyrimidine, α-haloketones | Condensation/Cyclization | Antifolates, DHFR Inhibitors nih.gov |

| Pyrrolo[2,3-d]pyrimidine | 2,6-Diamino-4-oxo-pyrimidine, α-haloketones | Condensation/Cyclization | Antifolates, TS Inhibitors nih.gov |

| Thieno[2,3-d]pyrimidine | 2-Aminothiophenes, Methylene active nitriles | Gewald reaction followed by cyclization | Bioactive molecules, Functional materials nih.gov |

| Furo[3,2-e] nih.govarkat-usa.orgnih.govtriazolo[1,5-c]pyrimidine | Furo[2,3-d]pyrimidine intermediates | Multi-step cyclization | VEGFR-2 Inhibitors nih.gov |

Intermediate in the Production of Specialty Chemicals

The value of this compound extends to its role as a key intermediate in the synthesis of specialty chemicals, particularly pharmaceuticals. bloomtechz.com Its derivatives have been identified as having significant therapeutic potential. A notable example is the development of 2-amino-5-hydroxy-4-methylpyrimidine derivatives as potent inhibitors of leukotriene synthesis. google.com These compounds are investigated for the treatment of a range of conditions, including inflammatory, pulmonary, and cardiovascular diseases. google.com The synthesis of these specialized molecules often begins with a different heterocyclic compound, such as 2-amino-5-acetyloxazole, which undergoes a ring rearrangement process in the presence of an amine to form the desired substituted 2-amino-5-hydroxy-4-methylpyrimidine structure. google.com This transformation highlights the intricate synthetic pathways where this pyrimidine core is a central target.

Furthermore, the broader class of aminopyrimidines serves as crucial intermediates in the production of essential compounds like Vitamin B1 (Thiamine), where a pyrimidine unit is a key component of the final structure. google.comgoogle.com

Components in Advanced Materials Science Applications

Beyond traditional organic synthesis, the pyrimidine core of this compound is central to the development of advanced functional materials. Its ability to participate in specific, highly directional non-covalent interactions, particularly hydrogen bonding, makes it a component of choice for designing "smart" polymers with programmable properties.

Design of Supramolecular Polymers via Quadruple Hydrogen Bonding Motifs

One of the most significant applications of the pyrimidine structure in materials science is in the formation of supramolecular polymers. This is achieved through the creation of the 2-ureido-4[1H]-pyrimidinone (UPy) motif, a functional group renowned for its ability to form strong and highly specific self-complementary quadruple hydrogen bonds (QHB). researchgate.netacs.orgresearchgate.net The this compound molecule exists in a tautomeric equilibrium with its keto form, 2-amino-4-methyl-1H-pyrimidin-5-one. nih.govresearchgate.netnih.gov It is this pyrimidinone core that, when functionalized with a ureido group, creates the UPy unit.

The UPy motif possesses a unique sequence of four hydrogen bond donors (D) and acceptors (A) in a DDAA array. When two UPy units meet, they form a very stable, dimeric complex through four parallel hydrogen bonds with a complementary AADD array, resulting in a high dimerization constant (Kdim > 10⁶ M⁻¹ in chloroform). acs.orgnih.gov By attaching UPy units to the ends of polymer chains, these strong, reversible interactions can link the chains together, forming long supramolecular polymers. nih.gov These materials behave like conventional high-molecular-weight polymers at room temperature but can be processed like low-viscosity liquids at elevated temperatures where the hydrogen bonds dissociate.

Table of Hydrogen Bonding Motifs

| Motif | H-Bond Array | Dimerization Strength (Kdim in CHCl3) | Key Feature |

|---|---|---|---|

| Single H-Bond | D-A | Low (≤ 10² M⁻¹) | Weak and non-specific |

| Watson-Crick (A:T) | DA-AD | Moderate | DNA base pairing wikipedia.org |

| Watson-Crick (G:C) | DDA-AAD | High | DNA base pairing wikipedia.org |

Development of Self-Healing Materials Incorporating Pyrimidine Units

The dynamic and reversible nature of the quadruple hydrogen bonds in UPy-based supramolecular polymers directly enables the creation of self-healing materials. mdpi.com When a material incorporating these pyrimidine units is damaged, such as by a cut or scratch, the polymer chains are broken, and the hydrogen-bonded dimers are ruptured at the fracture surface. However, because the hydrogen bonds are reversible, they can reform when the damaged surfaces are brought back into contact.

Upon heating, the mobility of the polymer chains increases, allowing the UPy end-groups to find their complementary partners across the interface and re-establish the quadruple hydrogen-bonded links. This process effectively "heals" the damage, restoring the material's mechanical integrity. This intrinsic self-healing capability, which does not require external catalysts or healing agents, makes these pyrimidine-based materials highly desirable for applications requiring enhanced durability and longer service life, from coatings and elastomers to advanced composites.

Ligand Design for Catalytic Systems

The strategic design of ligands is fundamental to the advancement of catalytic systems, enabling precise control over the activity, selectivity, and stability of a catalyst. The compound this compound possesses a unique combination of functional groups—an amino group, a hydroxyl group, and the nitrogen atoms of the pyrimidine ring—that make it a promising scaffold for the development of novel ligands. These features allow for multiple coordination modes with metal centers and the potential for modification to fine-tune the electronic and steric properties of the resulting catalyst.

Metal Coordination Catalysis

The use of nitrogen-containing heterocyclic compounds, particularly pyridine (B92270) and pyrimidine derivatives, as ligands in metal-catalyzed reactions is well-established. These ligands can stabilize various oxidation states of transition metals and actively participate in the catalytic cycle. The specific substituents on the heterocyclic ring play a crucial role in modulating the catalytic performance of the metal complex. nih.govacs.org

The this compound molecule offers several potential coordination sites for metal ions, including the nitrogen atoms of the pyrimidine ring and the exocyclic amino and hydroxyl groups. This versatility allows for the formation of either monodentate or bidentate complexes. For instance, it could coordinate as a bidentate ligand through one of the ring nitrogens and the amino group, or through the amino and hydroxyl groups, forming stable chelate rings with a metal center. The presence of electron-donating groups (amino, hydroxyl, and methyl) on the pyrimidine ring increases the electron density on the coordinating nitrogen atoms, which can enhance the stability and reactivity of the metal complex. nih.gov

Studies on related aminopyridine and hydroxypyridine ligands have demonstrated their effectiveness in a variety of catalytic transformations. For example, palladium complexes bearing substituted pyridine ligands have been shown to be efficient pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The electronic properties of the substituents on the pyridine ring directly influence the catalytic efficiency, with more basic ligands often leading to higher reaction yields. nih.govacs.org Similarly, aminopyridine-stabilized group-IV metal complexes have been investigated as catalysts for olefin polymerization. researchgate.net Furthermore, 2-hydroxypyridine-based ligands have been employed in palladium complexes for the α-alkylation of ketones, where the hydroxyl group plays a cooperative role in the catalytic cycle. nih.gov

Given these precedents, it is plausible that metal complexes of this compound could exhibit significant catalytic activity. The specific combination of functional groups could be advantageous for reactions such as cross-coupling, hydrogenation, and oxidation, where fine-tuning of the metal center's electronic properties is key to high performance.

Table 1: Examples of Catalytic Applications of Pyridine and Pyrimidine-Based Ligands

| Ligand Type | Metal Center | Catalytic Application | Reference(s) |

| Substituted Pyridines | Palladium (Pd) | Suzuki-Miyaura and Heck cross-coupling | nih.govacs.org |

| Aminopyridines | Group-IV Metals (Ti, Zr, Hf) | Olefin polymerization | researchgate.net |

| 2-Hydroxypyridines | Palladium (Pd) | α-Alkylation of ketones | nih.gov |

| Aminopyrimidines | Palladium (Pd) | Sonogashira cross-coupling | nih.gov |

| Bipyridyl-Anthyridine | Dipalladium (II) | Reduction of alkynes, nitro, and carbonyl groups | researchgate.net |

Biocatalytic Transformations Utilizing Pyrimidine Derivatives

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. While the direct use of simple pyrimidine derivatives as cofactors or ligands within enzymatic catalytic cycles is not a mainstream application, the enzymatic modification of the pyrimidine scaffold itself presents a significant opportunity for creating novel, functionalized molecules that could serve as advanced chemical intermediates.

The native metabolic pathways of pyrimidines involve a host of enzymes that catalyze a wide range of reactions, including synthesis, degradation, and interconversion. nsf.gov These enzymes, or their engineered variants, could potentially be harnessed for the targeted modification of synthetic pyrimidine derivatives like this compound. For instance, enzymes such as hydrolases, which are involved in the catabolism of pyrimidines, could be explored for the selective deamination of the amino group.

A particularly promising class of enzymes for the functionalization of pyrimidine derivatives are transaminases. Amine transaminases (ATAs) are widely used in the pharmaceutical industry for the stereoselective synthesis of chiral amines from prochiral ketones. almacgroup.comfrontiersin.orgmdpi.com These enzymes could potentially be applied to modify pyrimidine derivatives that contain a suitable ketone or amine functionality. While this compound does not possess a prochiral ketone, derivatives of it could be synthesized to be amenable to transaminase activity. Furthermore, the amino group at the 2-position of the target molecule could, in principle, serve as an amino donor in a transamination reaction, allowing for the synthesis of other valuable chiral amines. The application of transaminases in this manner would represent a novel approach to utilizing the pyrimidine core as a scaffold for asymmetric synthesis.

The enzymatic synthesis of diverse heterocyclic compounds is an emerging field of research. nih.gov Non-ribosomal peptide synthetases (NRPSs), for example, have been shown to catalyze the formation of a variety of heterocyclic structures. While this is a more complex approach, it highlights the potential for biocatalysis to generate novel heterocyclic scaffolds that could be further elaborated into functional materials or ligands.

The table below summarizes key enzymes involved in pyrimidine metabolism and other relevant biocatalytic enzymes, with a prospective view on how they could be applied to the modification of pyrimidine derivatives.

Table 2: Potential Biocatalytic Modifications of Pyrimidine Derivatives

| Enzyme Class | Specific Enzyme Example | Natural Reaction | Potential Application for Pyrimidine Derivatives | Reference(s) |

| Hydrolases | Dihydropyrimidinase | Ring opening of dihydropyrimidines | Selective hydrolysis of functional groups (e.g., deamination) | nsf.gov |

| Transferases | Thymidine Kinase | Phosphorylation of thymidine | Regioselective phosphorylation of the hydroxyl group | nih.gov |

| Transaminases | ω-Transaminases (ATAs) | Transfer of an amino group to a ketone | Asymmetric synthesis of chiral aminopyrimidine derivatives | almacgroup.comfrontiersin.orgmdpi.com |

| Oxidoreductases | Dihydroorotate (B8406146) Dehydrogenase | Oxidation of dihydroorotate to orotate | Selective oxidation of the pyrimidine ring or substituents | nsf.gov |

While the field of biocatalytic transformations of simple, functionalized pyrimidines for materials science applications is still in its infancy, the vast toolkit of natural and engineered enzymes offers significant potential for the future development of novel and sustainable synthetic routes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-4-methylpyrimidin-5-ol with high purity and yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:

- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct formation .

- Catalyst selection : Sodium hydroxide or potassium carbonate is used to deprotonate intermediates, facilitating substitution at the pyrimidine ring .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR can confirm substituent positions on the pyrimidine ring. Discrepancies in peak assignments should be cross-validated with computational models (e.g., DFT) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 139 [M+H]) .

Q. How can impurities in this compound be identified and quantified?

Methodological Answer:

- Impurity profiling : Use LC-MS to detect byproducts like 4-amino-5-methylpyrimidine (a common deamination product) .

- Quantitative thresholds : Follow ICH guidelines (e.g., ≤0.15% for unknown impurities) via calibration curves with reference standards .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Computational workflow : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate HOMO-LUMO gaps to assess reactivity (e.g., nucleophilic attack at the 5-OH group) .

- Spectroscopic validation : Compare computed IR vibrational frequencies with experimental data to resolve ambiguities in functional group assignments .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Refinement tools : Use SHELXL for small-molecule refinement. Twinned data require HKLF5 format input and careful handling of twin laws .

- Validation metrics : Cross-check R-factors (<5%), electron density maps, and hydrogen-bonding networks against databases like Cambridge Structural Database (CSD) .

Q. How does the methyl group at the 4-position influence the compound’s stability under varying pH conditions?

Methodological Answer:

Q. What are the challenges in synthesizing this compound metal complexes, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.